ent-Moxifloxacin Hydrochloride

Catalog No.
S3389378
CAS No.
1394029-14-1
M.F
C21H25ClFN3O4
M. Wt
437.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ent-Moxifloxacin Hydrochloride

CAS Number

1394029-14-1

Product Name

ent-Moxifloxacin Hydrochloride

IUPAC Name

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C21H25ClFN3O4

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m1./s1

InChI Key

IDIIJJHBXUESQI-VAGBGMFXSA-N

SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl

Ocular Pharmacokinetics

Scientific Field: Pharmacology and Ophthalmology

Application Summary: ent-MFH is utilized in the study of ocular pharmacokinetics to understand its distribution and concentration in ocular tissues and plasma after administration .

Methods of Application: A validated liquid chromatography-mass spectrometry (LC-MS/MS) method is employed. The process involves protein precipitation to extract ent-MFH, followed by separation using a Shim-pack Scepter C18 column with a mobile phase composed of 0.1% formic acid water and methanol. Detection is done using positive ion electrostatic ionization (ESI) in multiple reaction monitoring mode (MRM) .

Results Summary: The calibration curves for ent-MFH showed good linearity over concentrations ranging from 0.5 to 200 ng/mL in rabbit ocular tissues and plasma. The lower limit of quantification was 0.5 ng/mL, with high selectivity, precision, accuracy, and stability .

Treatment of Bacterial Keratitis

Scientific Field: Microbiology and Ophthalmology

Application Summary: ent-MFH is formulated into ocular mucoadhesive microspheres to enhance its therapeutic efficacy for treating bacterial keratitis .

Methods of Application: Microspheres are fabricated using Methocel and Sodium CMC as polymers, with particle size, morphology, encapsulation efficiency, mucoadhesion, and antimicrobial efficacy being key parameters. In vivo studies are conducted on albino rabbits with induced bacterial keratitis .

Results Summary: The microspheres showed prolonged corneal and conjunctival mucoadhesion times, with controlled drug release influenced by polymer viscosity and concentration. The antimicrobial activity was comparable to conventional marketed eye drops .

Luminescence-Based Quantitation

Scientific Field: Analytical Chemistry

Application Summary: ent-MFH is quantified in pharmaceuticals and human plasma using a luminescence method based on a complex with Europium (III) ion .

Methods of Application: The probe developed uses 1,2 dihydro-2-oxoquinoloine-4-carboxylic acid (DOCA) as a ligand with Europium (III) ion for the luminescence-based detection of ent-MFH .

Results Summary: This method provides a sensitive determination of ent-MFH, allowing for its quantitation in various samples with high specificity .

Ion-Activated In Situ Gel for Ocular Delivery

Scientific Field: Pharmaceutical Technology and Ophthalmology

Application Summary: The application involves the design and evaluation of an ion-activated in situ gel to enhance the ocular penetration and therapeutic performance of ent-MFH for treating ocular infections .

Methods of Application: A simplex lattice design is used to assess the influence of polymers like gellan gum, sodium alginate, and HPMC on the gel’s properties. The selected formulation, MH7, undergoes ex vivo permeation, in vivo irritation, and pharmacokinetics studies in rabbits .

Results Summary: MH7 showed significant improvement in moxifloxacin bioavailability, with higher maximum concentration (Cmax; 727 ± 56 ng/ml) and greater area under the curve (AUC; 2881 ± 108 ng h/ml) compared to commercial eye drops .

Enhanced Efficacy in Bacterial Keratitis Treatment

Application Summary: This application focuses on the preparation of novel ocular mucoadhesive microspheres containing ent-MFH to increase its residence time on the ocular surface and enhance therapeutic efficacy in bacterial keratitis .

Methods of Application: Microspheres are fabricated using different grades of Methocel and Sodium CMC as polymers and evaluated for particle size, morphology, encapsulation efficiency, mucoadhesion, antimicrobial efficacy, and in vitro drug release .

Results Summary: The formulation with Methocel K100M showed prolonged mucoadhesion times and controlled drug release, demonstrating comparable antimicrobial activity to conventional marketed eye drops .

Improved Ocular Bioavailability Using PLGA Nanoparticles

Scientific Field: Nanotechnology and Ophthalmology

Application Summary: The study aims to improve the ocular bioavailability of ent-MFH using PLGA nanoparticles for fabrication, characterization, and in vitro and in vivo evaluation .

Methods of Application: The nanoparticles are designed to enhance the delivery and efficacy of ent-MFH in the eye. The study includes detailed characterization of the nanoparticles and their performance in biological systems .

Results Summary: The results indicate an improvement in the delivery and therapeutic performance of ent-MFH when formulated as PLGA nanoparticles, although specific quantitative data would be required for a complete summary .

Topical In Situ Gel for Ocular Infections

Scientific Field: Pharmaceutical Formulations

Application Summary: ent-MFH is used in the development of a topical in situ gel designed to enhance ocular penetration and therapeutic performance for treating ocular infections .

Methods of Application: The study employs a simplex lattice design to examine the effect of various factors on the experimental outcomes of the in situ gel system. The formulation, MH7, is assessed for physicochemical properties, stability, and drug release profile .

Ocular Mucoadhesive Microspheres for Bacterial Keratitis

Scientific Field: Drug Delivery Systems

Application Summary: The application involves preparing novel ocular mucoadhesive microspheres of ent-MFH to increase its residence time on the ocular surface and enhance therapeutic efficacy in bacterial keratitis .

Methods of Application: Microspheres are fabricated with different grades of Methocel and Sodium CMC as polymers and evaluated for particle size, morphology, encapsulation efficiency, mucoadhesion, antimicrobial efficacy, and in vitro drug release .

Results Summary: The formulation containing Methocel K100M with a drug: polymer ratio of 1:2 exhibited longer corneal and conjunctival mucoadhesion time and controlled drug release, showing comparable antimicrobial activity to conventional marketed eye drops .

PLGA Nanoparticles for Enhanced Ocular Bioavailability

Scientific Field: Nanomedicine

Application Summary: This application focuses on improving the ocular bioavailability of ent-MFH using PLGA nanoparticles for enhanced delivery and therapeutic performance .

Methods of Application: The study includes the fabrication, characterization, and in vitro and in vivo evaluation of PLGA nanoparticles designed to enhance the delivery and efficacy of ent-MFH in the eye .

Results Summary: The PLGA nanoparticles are shown to improve the delivery and therapeutic performance of ent-MFH, although specific quantitative data would be required for a complete summary .

ent-Moxifloxacin Hydrochloride is a synthetic antibiotic belonging to the fluoroquinolone class, which is primarily used to treat bacterial infections. Its chemical formula is C21H25ClFN3O4, and it is characterized by a unique stereochemistry that distinguishes it from other fluoroquinolones. The compound exhibits broad-spectrum antibacterial activity, effectively targeting Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial DNA synthesis by interfering with topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for DNA replication and repair in bacteria .

Ent-Moxifloxacin Hydrochloride inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair []. By inhibiting these enzymes, it prevents bacteria from replicating their DNA, ultimately leading to cell death. This mechanism of action makes it effective against a broad spectrum of bacteria, including some strains resistant to other antibiotics [].

The chemical reactivity of ent-Moxifloxacin Hydrochloride can be attributed to its functional groups. It undergoes various reactions typical of fluoroquinolones, including:

  • Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids.
  • Oxidation: The presence of the methoxy group can undergo oxidation, potentially altering its antibacterial properties.
  • Complexation: ent-Moxifloxacin can form complexes with metal ions, which may affect its solubility and bioavailability.

These reactions are crucial for understanding the stability and efficacy of the compound in pharmaceutical formulations .

ent-Moxifloxacin Hydrochloride exhibits potent antibacterial activity against a wide range of pathogens. Its bactericidal effect is primarily due to its ability to disrupt DNA replication in bacteria. Studies have shown that it is effective against various strains of bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Additionally, ent-Moxifloxacin has shown effectiveness against atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae, making it valuable in treating respiratory infections .

The synthesis of ent-Moxifloxacin Hydrochloride typically involves several key steps:

  • Formation of the Core Structure: The synthesis begins with the construction of the quinolone core through cyclization reactions involving an appropriate aniline derivative and a carboxylic acid.
  • Fluorination: A fluorine atom is introduced into the structure, which is essential for its antibacterial activity.
  • Methoxy Group Introduction: The methoxy group is added to enhance solubility and activity.
  • Hydrochloride Salt Formation: Finally, ent-Moxifloxacin is converted into its hydrochloride salt form to improve stability and solubility.

These methods ensure that the final product retains its desired pharmacological properties .

ent-Moxifloxacin Hydrochloride is widely used in clinical settings for treating various bacterial infections, including:

  • Respiratory Tract Infections: Such as pneumonia and bronchitis.
  • Skin Infections: Effective against soft tissue infections caused by susceptible organisms.
  • Urinary Tract Infections: Used in cases where other antibiotics may fail due to resistance.

Moreover, it is utilized in veterinary medicine for treating infections in animals due to its broad-spectrum efficacy .

Interaction studies involving ent-Moxifloxacin Hydrochloride have revealed significant insights into its pharmacokinetics and safety profile:

  • Drug Interactions: The compound may interact with anticoagulants like warfarin, increasing the risk of bleeding. Other drugs that prolong the QT interval can exacerbate cardiac risks when co-administered with ent-Moxifloxacin.
  • Food Interactions: Certain foods may affect the absorption of ent-Moxifloxacin; thus, it is recommended to take it on an empty stomach for optimal efficacy.

Understanding these interactions is critical for safe prescribing practices .

Several compounds share structural similarities with ent-Moxifloxacin Hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
CiprofloxacinContains a piperazine ringBroad-spectrum but less effective against Gram-positive bacteria compared to ent-Moxifloxacin
LevofloxacinS-enantiomer of OfloxacinMore potent against Streptococcus pneumoniae
NorfloxacinLacks a methoxy groupPrimarily effective against Gram-negative bacteria

ent-Moxifloxacin distinguishes itself by its enhanced activity against both Gram-positive and atypical pathogens due to its unique chemical structure and stereochemistry .

Dates

Modify: 2024-04-14

Explore Compound Types